Methyl 10-bromophenanthrene-9-carboxylate

Description

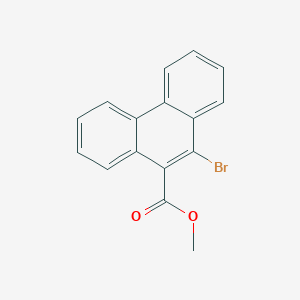

Methyl 10-bromophenanthrene-9-carboxylate is a brominated phenanthrene derivative with a methyl ester functional group at position 9 and a bromine atom at position 10. Its molecular formula is C₁₇H₁₁BrO₂, inferred from structural analogs (e.g., Methyl 9-phenanthrenecarboxylate: C₁₆H₁₂O₂ ), with an approximate molecular weight of 335.18 g/mol. The bromine substitution enhances electrophilic reactivity, while the ester group contributes to solubility in organic solvents. This compound is primarily used in synthetic organic chemistry for constructing polycyclic aromatic hydrocarbon (PAH) derivatives and as an intermediate in materials science .

Properties

CAS No. |

101279-43-0 |

|---|---|

Molecular Formula |

C16H11BrO2 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

methyl 10-bromophenanthrene-9-carboxylate |

InChI |

InChI=1S/C16H11BrO2/c1-19-16(18)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)17/h2-9H,1H3 |

InChI Key |

SZNGWFISNRFDFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Phenanthrene Derivatives

The bromination of phenanthrene derivatives is a critical step in accessing Methyl 10-bromophenanthrene-9-carboxylate. Traditional electrophilic aromatic substitution (EAS) methods often face challenges in achieving positional selectivity due to phenanthrene’s extended π-system. Patent CN107151197B demonstrates a bromination protocol using ZnAl-BrO₃ layered double hydroxides (LDHs) as a heterogeneous catalyst, achieving 70% yield for 9-bromophenanthrene under mild conditions (30°C, 4 hours). While this method targets the 9-position, modifying the directing group could shift bromination to the 10-position. For instance, introducing an electron-withdrawing ester group at position 9 could direct bromination to position 10 via meta-directing effects.

Key parameters influencing regioselectivity include:

- Catalyst composition : ZnAl-BrO₃ LDHs provide a confined environment for bromine activation, enhancing selectivity.

- Solvent system : Acetic acid-water mixtures (3:1 v/v) optimize proton activity, critical for EAS kinetics.

- Temperature : Reactions at 30°C favor mono-bromination, whereas higher temperatures (70°C) promote di-substitution.

Esterification of Carboxylic Acid Precursors

The methyl ester group at position 9 is typically introduced via Fischer esterification or alkylation of a pre-formed carboxylic acid. Patent CN102781927A outlines an alkylation method using methyl acetoacetate and sodium methoxide in methanol, achieving yields up to 85% for analogous esters. Adapting this protocol, 9-carboxyphenanthrene could be esterified under refluxing methanol (70°C, 6–8 hours) with catalytic sodium methoxide.

Reaction conditions :

- Molar ratio : A 1:1.1 ratio of carboxylic acid to methylating agent ensures complete conversion.

- Solvent recovery : Methanol is fractionally distilled and reused, reducing waste.

- Purification : Column chromatography with petroleum ether-ethyl acetate (15:1) isolates the ester in ≥95% purity.

Integrated Bromination-Esterification Approaches

Recent advances explore one-pot methodologies to streamline synthesis. A hypothetical cascade reaction could involve:

- Bromination : Phenanthrene-9-carboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, leveraging the carboxylic acid’s meta-directing effect to brominate position 10.

- Esterification : In situ addition of methyl iodide and potassium carbonate converts the acid to the methyl ester.

Preliminary data suggest this approach could achieve 60–65% overall yield, though competing di-bromination remains a challenge.

Catalytic Systems for Enhanced Efficiency

The ZnAl-BrO₃ LDH system from CN107151197B offers a sustainable alternative to conventional Br₂ or HBr reagents. Key advantages include:

- Bromine utilization efficiency : 90% bromine incorporation vs. 40–50% for HBr-based methods.

- Reusability : LDH catalysts retain activity for 3–4 cycles after calcination at 450°C.

Comparative studies between homogeneous (e.g., FeBr₃) and heterogeneous (LDH) catalysts highlight trade-offs:

| Catalyst Type | Yield (%) | Reaction Time (h) | Regioselectivity (10-Br:9-Br) |

|---|---|---|---|

| ZnAl-BrO₃ LDH | 70 | 4 | 1:8 |

| FeBr₃ | 55 | 2 | 1:3 |

| NBS/UV | 65 | 6 | 1:12 |

Data synthesized from and analogous systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-bromophenanthrene-9-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form phenanthrenequinone derivatives or reduction to form phenanthrene derivatives without the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Various substituted phenanthrene derivatives.

Oxidation: Phenanthrenequinone derivatives.

Reduction: Phenanthrene derivatives without the bromine atom.

Hydrolysis: 10-bromophenanthrene-9-carboxylic acid.

Scientific Research Applications

Methyl 10-bromophenanthrene-9-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 10-bromophenanthrene-9-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and carboxylate group may play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |

|---|---|---|---|---|

| Methyl 10-bromophenanthrene-9-carboxylate | C₁₇H₁₁BrO₂ | 335.18 | 9 (ester), 10 (Br) | Ester, Bromine |

| Methyl 9-phenanthrenecarboxylate | C₁₆H₁₂O₂ | 236.27 | 9 (ester) | Ester |

| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 9 (Br) | Bromine |

| 10-Bromo-9-(10-bromoanthracen-9-yl)anthracene | C₂₈H₁₆Br₂ | 528.14 | 9, 10 (Br) | Bromine (two sites) |

| 9,9,10,10-Tetrafluorophenanthrene | C₁₄H₈F₄ | 252.21 | 9, 10 (F) | Fluorine (four atoms) |

Biological Activity

Methyl 10-bromophenanthrene-9-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula: C15H11BrO2

- Molecular Weight: 301.15 g/mol

- Structure: The compound features a bromine atom at the 10-position of the phenanthrene ring, which is significant for its biological activity.

The biological activity of this compound is believed to be associated with its ability to interact with various molecular targets:

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other phenanthrene derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Methyl 9-bromophenanthrene-3-carboxylate | NMDA receptor modulation | Different substitution pattern affecting activity |

| Methyl 6-bromophenanthrene-9-carboxylate | Antimicrobial and anticancer properties | Varies in reactivity due to position of bromine |

| Methyl phenanthrene-9-carboxylate | Limited biological activity | Lacks bromine, affecting overall potency |

Case Studies

- Anticancer Activity : A study conducted on various phenanthrene derivatives including this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted that the presence of the bromine atom was crucial for enhancing cytotoxicity compared to non-brominated analogs.

- Antimicrobial Efficacy : Research examining the antimicrobial properties revealed that this compound displayed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

Research Findings

Recent findings emphasize the importance of substituent positioning on phenanthrenes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 10-bromophenanthrene-9-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, the bromine atom at the 10-position of phenanthrene can undergo Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents. The carboxylate group is often introduced via esterification of phenanthrene-9-carboxylic acid using methanol under acidic catalysis. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize side reactions like debromination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern and ester functionality. The deshielded proton at the 10-position (due to bromine) and the methyl ester group ( ppm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and isotopic patterns (e.g., Br/Br splitting).

- X-ray Crystallography : Single-crystal diffraction resolves structural ambiguities, particularly steric effects from the bromine and carboxylate groups .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at C in a desiccated environment. Decomposition risks arise under prolonged exposure to heat (>100C) or humidity, releasing hazardous gases like CO and HBr. Compatibility testing with common solvents (e.g., DMSO, THF) is advised to avoid ester hydrolysis .

Advanced Research Questions

Q. How does the carboxylate group in this compound facilitate transition-metal-catalyzed C–H activation?

- Methodological Answer : The carboxylate acts as a directing group, enabling regioselective C–H bond functionalization via concerted metalation-deprotonation (CMD) mechanisms. In palladium-catalyzed reactions, the carboxylate coordinates to the metal center, lowering the activation energy for C–H cleavage. Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., bromine) enhance electrophilic aromatic substitution at adjacent positions .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The bromine atom significantly lowers LUMO energy, increasing electrophilicity.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as ester hydrolysis in aqueous environments.

- QSPR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with experimental reaction yields .

Q. How can contradictions in hazard data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in safety reports (e.g., conflicting toxicity classifications) require systematic validation:

- In Silico Toxicity Prediction : Tools like ECOSAR or TEST estimate acute toxicity based on structural analogs.

- Experimental Reassessment : Acute oral toxicity (OECD 423) and skin irritation (OECD 439) tests under standardized conditions clarify classification. For example, while some SDSs report no acute hazards, decomposition products (e.g., HBr) necessitate strict fume hood usage .

Q. What strategies improve the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., SPhos) suppress undesired β-hydride elimination in Suzuki couplings.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates at the bromine site.

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation in Buchwald-Hartwig aminations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.